molecular formula C18H14N2O3S2 B2461951 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 921569-55-3

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2461951
CAS No.: 921569-55-3
M. Wt: 370.44
InChI Key: PFZUUHBCKBOXMK-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound supplied for research and development purposes. With the CAS Number 921871-52-5, it has a defined molecular formula of C23H23N3O5S3 and a molecular weight of 517.63 g/mol . The compound features a complex structure incorporating two pharmacologically significant moieties: a benzofuran ring and a 1,3-thiazole ring . The benzofuran scaffold is a fused heterocyclic system of benzene and furan rings that is found in various natural and synthetic bioactive compounds . Derivatives of benzofuran are extensively studied in medicinal chemistry and demonstrate a wide range of biological activities, including investigated anticancer properties . The 1,3-thiazole ring, containing nitrogen and sulfur atoms, is a versatile heterocycle that contributes to the biological activity of many therapeutic agents and is a common feature in drug discovery . The integration of these rings into a single molecular framework makes this compound a valuable chemical entity for exploring new structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-2-22-13-6-3-5-11-9-14(23-16(11)13)12-10-25-18(19-12)20-17(21)15-7-4-8-24-15/h3-10H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUUHBCKBOXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base.

    Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea.

    Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoacetylthiophene with the coupled benzofuran-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f): Substituents: Thiazole position 5 bears a 2,4-dichlorobenzyl group. Bioactivity: Demonstrates significant cytotoxic and cytostatic effects in anticancer assays .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide :

    • Substituents: Thiophene carboxamide linked to a nitro-substituted phenyl group.
    • Structural Insight: Dihedral angles between aromatic rings (8.5–13.5°) are comparable to benzofuran-containing analogs, suggesting similar conformational flexibility .

Electronic and Functional Group Variations

  • N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide :
    • Substituents: Replaces thiophene-2-carboxamide with a 4-fluorobenzamide group.
    • Impact: Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking interactions compared to thiophene .

Benzofuran-Thiazole Hybrids

  • 4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide :
    • Substituents: A sulfamoylbenzamide group at thiazole position 2.
    • Key Difference: The bulky sulfamoyl group may hinder membrane permeability relative to the target compound’s thiophene carboxamide .

Chromenone and Coumarin Analogs

  • N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide: Substituents: Chromenone (coumarin derivative) at thiazole position 4. Synthesis: Prepared via acetylation of a thiazole-chromenone intermediate, contrasting with the target compound’s likely coupling of a benzofuran-thiazole intermediate with thiophene-2-carbonyl chloride .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a thiophene moiety, contributing to its distinctive chemical properties. Its molecular formula is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S_{2} with a molecular weight of 547.64 g/mol. The presence of an ethoxy group enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit the activity of various enzymes and receptors involved in inflammatory pathways, particularly through the inhibition of p38 mitogen-activated protein kinase (MAPK) . This inhibition leads to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating significant anti-inflammatory potential.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies demonstrate its ability to suppress TNF-α release, making it a candidate for treating conditions like rheumatoid arthritis.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies show that it induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and caspase activation. Notably, it has shown cytotoxic effects against breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines .

Comparative Biological Activity

To better understand the biological profile of this compound, we can compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Thiazole DerivativesContains thiazole ringAntimicrobialDiverse pharmacological effects
Benzofuran CompoundsBenzofuran coreAntioxidantLacks thiazole activity
Chalcone DerivativesRelated structural motifsAnticancerInduces apoptosis through different pathways

Case Studies

  • Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of the compound, it was found that treatment significantly reduced inflammation markers in animal models of arthritis. The compound's ability to modulate cytokine release was highlighted as a key mechanism.
  • Anticancer Activity : A series of experiments demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The compound's efficacy was attributed to its structural components that enhance bioactivity .

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